Durhamycin A

Description

Structure

2D Structure

Properties

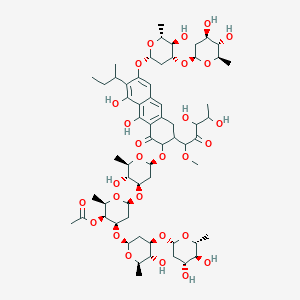

Molecular Formula |

C62H92O28 |

|---|---|

Molecular Weight |

1285.4 g/mol |

IUPAC Name |

[(2R,3S,4R,6S)-6-[(2R,3R,4R,6S)-6-[[7-butan-2-yl-3-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-6-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-4-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-2-methyloxan-3-yl] acetate |

InChI |

InChI=1S/C62H92O28/c1-12-22(2)47-36(85-43-18-37(53(70)26(6)80-43)86-41-16-34(65)51(68)24(4)78-41)15-32-13-31-14-33(61(77-11)59(76)50(67)23(3)63)62(58(75)49(31)57(74)48(32)56(47)73)90-46-20-39(55(72)28(8)82-46)88-45-21-40(60(29(9)83-45)84-30(10)64)89-44-19-38(54(71)27(7)81-44)87-42-17-35(66)52(69)25(5)79-42/h13,15,22-29,33-35,37-46,50-55,60-63,65-74H,12,14,16-21H2,1-11H3/t22?,23?,24-,25-,26-,27-,28-,29-,33?,34-,35-,37-,38-,39-,40-,41+,42+,43+,44+,45+,46+,50?,51-,52-,53-,54-,55-,60+,61?,62?/m1/s1 |

InChI Key |

GKQPKEYSNFSHDQ-XQGPSDOPSA-N |

Isomeric SMILES |

CCC(C)C1=C(C2=C(C3=C(CC(C(C3=O)O[C@H]4C[C@H]([C@@H]([C@H](O4)C)O)O[C@H]5C[C@H]([C@H]([C@H](O5)C)OC(=O)C)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)O)C(C(=O)C(C(C)O)O)OC)C=C2C=C1O[C@H]8C[C@H]([C@@H]([C@H](O8)C)O)O[C@H]9C[C@H]([C@@H]([C@H](O9)C)O)O)O)O |

Canonical SMILES |

CCC(C)C1=C(C2=C(C3=C(CC(C(C3=O)OC4CC(C(C(O4)C)O)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)O)C(C(=O)C(C(C)O)O)OC)C=C2C=C1OC8CC(C(C(O8)C)O)OC9CC(C(C(O9)C)O)O)O)O |

Synonyms |

durhamycin A |

Origin of Product |

United States |

Isolation and Production Methodologies of Durhamycin a

Microbial Origin and Strain Identification of Durhamycin A Producers

The discovery and subsequent production of this compound are intrinsically linked to specific microorganisms capable of its biosynthesis.

Actinoplanes durhamensis as a Primary Source

The primary and original producer of this compound is the actinomycete Actinoplanes durhamensis. ebi.ac.uknih.gov This bacterium was first isolated from the soil of a potted tomato plant in Durham, North Carolina. riken.jp The strain, designated 59123, is a key source for obtaining this compound. dsmz.de Actinoplanes durhamensis is responsible for biosynthesizing the intricate structure of this compound, which consists of a tricyclic aglycone core with two attached oligosaccharide chains. ebi.ac.ukmdpi.com

Related Streptomyces Species and Their Contributions

While Actinoplanes durhamensis is the principal producer, the broader Streptomyces genus is a well-known source of other aureolic acid antibiotics. mdpi.comdoria.finih.gov For instance, Streptomyces durhamensis has been identified as a producer of durhamycin. longdom.orgwikipedia.orgnih.govcjnmcpu.com It is important to note that the aureolic acid family includes other significant compounds like chromomycin (B10761888), olivomycin (B1226810), and mithramycin, all produced by various Streptomyces species. mdpi.comfrontiersin.org The genetic and biosynthetic pathways for these related compounds have been studied in detail, providing insights into the production of the entire class of molecules. nih.govresearchgate.net For example, UCH9, a compound structurally similar to this compound, is produced by a Streptomyces sp. isolated from a soil sample in Japan. longdom.org

Fermentation Strategies for Optimized this compound Yields

Optimizing the fermentation process is critical for maximizing the yield of this compound. This involves a controlled environment where the producing microorganism can thrive and synthesize the target compound. While specific fermentation parameters for this compound are not extensively detailed in the provided search results, general strategies for optimizing the production of secondary metabolites from actinomycetes can be inferred.

Key factors that are typically manipulated to enhance yield include:

Media Composition: The type and concentration of carbon and nitrogen sources, as well as the presence of trace elements and phosphate (B84403), can significantly influence antibiotic production.

Physical Parameters: Temperature, pH, and dissolved oxygen levels are crucial for microbial growth and secondary metabolite synthesis.

Culture Conditions: The choice between submerged fermentation in liquid broth or solid-state fermentation on agar (B569324) can impact the production of bioactive compounds. frontiersin.org For instance, some Streptomyces species show different production profiles when cultured in liquid versus solid media. frontiersin.org

Further research into the specific nutritional and environmental requirements of Actinoplanes durhamensis would be necessary to define a fully optimized fermentation strategy for this compound production.

Extraction and Initial Purification Techniques for this compound

Following fermentation, a multi-step process is required to extract and purify this compound from the culture broth and microbial cells.

The initial step typically involves separating the microbial biomass from the culture filtrate, often through filtration or centrifugation. mdpi.combipublication.com The bioactive compounds can then be extracted from either the culture broth or the mycelium using organic solvents. bipublication.comresearchgate.net

Commonly used extraction and purification techniques include:

Solvent Extraction: this compound has been extracted from the fermentation broth of Actinoplanes durhamensis using methyl ethyl ketone. way2publications.com Other solvents like ethyl acetate (B1210297) and methanol (B129727) are also frequently used for extracting similar bioactive compounds from actinomycete cultures. bipublication.comresearchgate.net

Chromatography: Various chromatographic methods are essential for purifying the crude extract. These can include:

Thin-Layer Chromatography (TLC): Used for preliminary analysis and monitoring of the purification process. bipublication.comresearchgate.net

Column Chromatography: Techniques like hydrophobic interaction chromatography and gel filtration are employed for separating compounds based on their physicochemical properties. researchgate.net

High-Performance Liquid Chromatography (HPLC): A powerful tool for the final purification and isolation of the pure compound. mdpi.comfrontiersin.org

A typical purification procedure might involve initial solvent extraction, followed by a series of chromatographic steps to isolate this compound from other metabolites. researchgate.net

Below is a table summarizing the key methodologies in the isolation and production of this compound:

| Methodology | Description | Primary Organism | Key Techniques |

| Microbial Strain Identification | Isolation and characterization of the producing microorganism. | Actinoplanes durhamensis | 16S rRNA gene sequencing, Morphological and biochemical analysis |

| Fermentation | Culturing the microorganism under controlled conditions to produce the desired compound. | Actinoplanes durhamensis, Streptomyces spp. | Submerged or solid-state fermentation, Media optimization (carbon/nitrogen sources), Control of physical parameters (pH, temperature, oxygen) |

| Extraction | Separating the crude bioactive compound from the fermentation broth and microbial cells. | Not applicable | Solvent extraction (e.g., methyl ethyl ketone, ethyl acetate, methanol) |

| Purification | Isolating the pure compound from the crude extract. | Not applicable | Thin-Layer Chromatography (TLC), Column Chromatography (hydrophobic interaction, gel filtration), High-Performance Liquid Chromatography (HPLC) |

Structural Elucidation and Conformational Analysis of Durhamycin a

Application of Advanced Spectroscopic Techniques for Structure Determination

The determination of the complex structure of Durhamycin A, with a molecular formula of C₆₂H₉₂O₂₈, relied heavily on the application of advanced spectroscopic methods. rsc.org Detailed one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy and tandem Mass Spectrometry (MS/MS) were the principal tools for establishing the connectivity and stereochemistry of the aglycone and the attached sugar chains. nih.govacs.orgnih.gov

NMR spectroscopy was fundamental in piecing together the molecular framework of this compound. nih.gov A suite of NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were employed to assign the chemical shifts of all protons and carbons in both the aglycone and the six sugar units. acs.orgresearchgate.net

¹H and ¹³C NMR spectra provided the initial inventory of proton and carbon environments.

COSY experiments established proton-proton couplings, which were crucial for tracing the spin systems within each of the five olivose sugars and the single 4-acetyl-oliose sugar.

HSQC spectra correlated each proton to its directly attached carbon, allowing for the unambiguous assignment of carbon signals within the aglycone skeleton and the saccharide moieties.

HMBC experiments revealed long-range (two- and three-bond) correlations between protons and carbons. These correlations were vital for connecting the individual structural fragments, such as linking the sugar units together and attaching the oligosaccharide chains to the aglycone core. acs.org For instance, selected HMBC correlations provided definitive evidence for the sequence of the sugars and their points of attachment to the aglycone. acs.org

The analysis of coupling constants and Nuclear Overhauser Effect (NOE) data from NOESY or ROESY experiments, a common practice for complex natural products, would have been used to determine the relative stereochemistry and the conformation of the glycosidic linkages. rsc.orgnih.gov

Tandem mass spectrometry (MS/MS) played a critical role in confirming the molecular weight of this compound and elucidating the sequence of its sugar chains. nih.govacs.org The technique involves the ionization of the molecule and the subsequent fragmentation of a selected parent ion to produce a spectrum of daughter ions. wikipedia.org The mass differences between the parent and fragment ions correspond to the loss of specific structural units, providing a roadmap of the molecule's composition. libretexts.orglibretexts.org

In the analysis of this compound, electrospray ionization (ESI) produced a sodiated molecular ion [M+Na]⁺. acs.org The fragmentation of this parent ion in MS/MS experiments yielded key daughter ions that confirmed the presence and composition of the two separate saccharide chains. acs.org

Table 1: Key MS/MS Fragmentation Data for this compound

| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (amu) | Inferred Structural Loss |

| 1291 [M+Na]⁺ | 1031 | 260 | Loss of the C-9 disaccharide moiety |

| 1291 [M+Na]⁺ | 765 | 526 | Loss of the C-9 disaccharide and two terminal olivose units from the tetrasaccharide |

This table is based on data reported for this compound and its analogue Durhamycin B, illustrating the principles of MS/MS fragmentation in its structural analysis. acs.org

This fragmentation pattern was instrumental in establishing that this compound possesses two distinct sugar chains—a disaccharide and a tetrasaccharide—a feature previously unknown in the aureolic acid family. nih.govacs.org

The tricyclic core of this compound constitutes a chromophore that gives the molecule characteristic UV-Vis absorption properties, typical of the aureolic acid family. nih.govhbni.ac.in However, the most definitive data for connecting the saccharide chains to this chromophoric aglycone came from NMR spectroscopy.

The glycosidic linkages, which are the bonds connecting the sugar units to each other and to the aglycone, were established using HMBC experiments. mdpi.com Long-range correlations were observed between the anomeric proton of each sugar (the H-1 proton) and the carbon of the adjacent sugar or the aglycone to which it is attached. For this compound, crucial HMBC correlations showed the anomeric proton of one sugar in the disaccharide chain correlating with C-9 of the aglycone, and the anomeric proton of the first sugar in the tetrasaccharide chain correlating with C-2 of the aglycone, thus fixing their attachment points. acs.org

Structural Features of this compound

The combination of advanced spectroscopic data revealed a complex and unique structure for this compound, setting it apart from other members of its class. nih.gov

The aglycone of this compound is a tricyclic aromatic system derived from a polyketide biosynthetic pathway. google.commdpi.com This core structure is common to all aureolic acids and features a highly functionalized aliphatic side chain at position C-3. google.comnih.gov The structure of the aglycone was confirmed through detailed NMR analysis and by its isolation following acid hydrolysis of the parent compound. acs.org The proton and carbon NMR spectra of the isolated aglycone matched the corresponding signals in the intact this compound molecule, confirming the core structure. acs.org

A defining structural feature of this compound is the presence of two separate sugar chains attached to the aglycone: a disaccharide and a tetrasaccharide. ebi.ac.uknih.gov This arrangement is a significant deviation from other well-known aureolic acids, which typically contain di- and trisaccharide chains. nih.gov

Disaccharide Moiety: Attached at the C-9 position of the aglycone, this chain consists of two D-olivose units linked in a (1→3) fashion: [D-olivosyl-(1→3)-D-olivose]. acs.org

Tetrasaccharide Moiety: Attached at the C-2 position of the aglycone, this is a more complex chain composed of three D-olivose units and one 4-acetyl-D-oliose unit, all connected via (1→3) linkages: [D-olivosyl-(1→3)-D-olivosyl-(1→3)-4-acetyl-D-oliosyl-(1→3)-D-olivose]. acs.orgnih.gov

The precise sequence and linkage of these sugars were determined through a combination of MS/MS fragmentation data, which showed sequential loss of the sugar units, and 2D NMR correlations (COSY, HMBC) that mapped the connectivity within and between the saccharide residues. acs.org

Stereochemical Assignments of this compound

The determination of the precise three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of defining a natural product's structure and function. For this compound, the stereochemical assignments have been investigated through synthetic studies aimed at creating its aglycone core and its fragments. These synthetic efforts provide insight into the molecule's absolute and relative configurations.

In the stereoselective synthesis of a model aglycone of this compound, specific stereochemical relationships were established using a combination of diastereoselective reactions and analytical methods. For instance, the relative stereochemistry of the C(3)-C(4) relationship in a key synthetic intermediate was assigned as trans based on NMR analysis, specifically the measurement of the proton-proton coupling constant (³JH3,H4 = 8.0 Hz). mdpi.com Furthermore, the stereochemistry of newly created chiral centers, such as the hydroxyl group at C(4) in a synthetic precursor, was determined using Mosher ester analysis, a well-established NMR method for assigning the absolute configuration of alcohols. mdpi.com

While a complete, definitive assignment of all stereocenters in the natural this compound molecule from a single source is complex, these synthetic studies, which build the molecule piece by piece, allow for the unambiguous determination of relative and absolute configurations at various points in the structure. This J-based analysis, relying on NMR coupling constants, is a powerful tool for determining the relative stereochemistry of adjacent stereocenters in acyclic portions of molecules, such as the side chain of this compound. nmrwiki.org

Comparative Structural Analysis within the Aureolic Acid Family

This compound belongs to the aureolic acid family, a group of glycosylated aromatic polyketides known for their potent biological activities. mdpi.comrcsb.org While all members share a common tricyclic aglycone core, they exhibit significant structural diversity, primarily in the nature of the substituent at position C-7 of the aglycone and in the composition and linkage of the two oligosaccharide chains attached at positions C-2 and C-6. mdpi.comnih.gov

A key distinguishing feature of this compound is its glycosylation pattern. It uniquely possesses a disaccharide at one position and a tetrasaccharide at the other, a feature not seen in other prominent members of the family like Mithramycin A, Chromomycin (B10761888) A3, and Olivomycin (B1226810) A, which typically have disaccharide and trisaccharide chains. sigmaaldrich.comnih.gov

The substituent at the C-7 position of the aglycone is another point of variation. This compound and the related compound UCH9 both feature a sec-butyl group at this position. sigmaaldrich.comnih.gov This contrasts with Chromomycin A3, which has a methyl group, and Olivomycin A, which is unsubstituted at C-7. sigmaaldrich.commdpi.com

The aglycone of this compound is structurally similar to that of UCH9. sigmaaldrich.com However, the two compounds differ in the number, arrangement, and substitution pattern of their sugar moieties. UCH9 has a monosaccharide and a tetrasaccharide chain, whereas this compound has a disaccharide and a tetrasaccharide. sigmaaldrich.comnih.gov This variation in the sugar chains is a critical determinant of the specific biological properties of each compound within the aureolic acid family.

Table 1: Comparative Structural Features of Selected Aureolic Acid Antibiotics

| Compound | Aglycone C-7 Substituent | C-2 Sugar Chain | C-6 Sugar Chain |

|---|---|---|---|

| This compound | sec-Butyl | Tetrasaccharide | Disaccharide |

| Mithramycin A | Methyl | Trisaccharide | Disaccharide |

| Chromomycin A3 | Methyl | Trisaccharide | Disaccharide |

| Olivomycin A | Hydrogen | Trisaccharide | Disaccharide |

| UCH9 | sec-Butyl | Tetrasaccharide | Monosaccharide |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Chromomycin A3 |

| This compound |

| Durhamycin B |

| Mithramycin A |

| Olivomycin A |

Biosynthesis of Durhamycin a

Identification of the Biosynthetic Gene Cluster for Durhamycin A

The genetic blueprint for the synthesis of this compound resides in a dedicated biosynthetic gene cluster (BGC) within the genome of its producing organism, Streptomyces durhamensis. wikipedia.orgresearchgate.net Although the complete this compound (dur) gene cluster has not been explicitly sequenced and characterized in published literature, its composition can be reliably inferred from the well-studied BGCs of mithramycin (mtm) from Streptomyces argillaceus and chromomycin (B10761888) A3 (cmm) from Streptomyces griseus. nih.govnih.gov These clusters are known to be highly conserved, encoding a suite of enzymes responsible for every step of the biosynthetic process, from precursor synthesis to the final tailoring reactions. google.com

A typical aureolic acid BGC contains genes for a type II polyketide synthase (PKS), enzymes for deoxysugar biosynthesis, multiple glycosyltransferases, and a variety of post-PKS modifying enzymes such as oxygenases, methyltransferases, and reductases. nih.govgoogle.com Based on the structure of this compound and the established functions of homologous genes in related pathways, the putative genes in the dur cluster can be predicted.

Table 1: Putative Genes in the this compound Biosynthetic Gene Cluster (Inferred from Homologous Aureolic Acid Clusters)

| Putative Gene (Homolog) | Proposed Function in this compound Biosynthesis |

|---|---|

| durPKS (KSα, KSβ/CLF, ACP) | Minimal Polyketide Synthase: Assembles the decaketide backbone. nih.gov |

| durQ (MtmQ) | Cyclase/Aromatase: Catalyzes the first ring cyclization. nih.gov |

| durY (MtmY) | Cyclase: Catalyzes the second and third ring cyclizations. nih.gov |

| durL (MtmL) | Acyl-CoA Ligase: Essential for the formation of the fourth ring. nih.gov |

| durX (MtmX) | Cyclase: Works with DurL in fourth ring formation. nih.gov |

| durMI (MtmMI) | O-Methyltransferase: Methylates the aglycone at the C4 position. nih.gov |

| durG(I-IV) (MtmG(I-IV)) | Glycosyltransferases: Sequentially attach the six deoxysugar units. nih.gov |

| durS genes (e.g., MtmC, MtmU) | Deoxysugar Biosynthesis: Synthesize activated sugar donors (TDP-D-olivose, TDP-D-oliose). researchgate.net |

| durOIV (MtmOIV) | Baeyer-Villiger Monooxygenase: Catalyzes oxidative cleavage of the fourth ring. google.com |

Polyketide Synthase (PKS) Assembly Line Mechanisms in Aglycone Formation

The formation of the aglycone core of this compound begins with a type II polyketide synthase (PKS) system. This process is initiated by the minimal PKS, which comprises a ketosynthase alpha subunit (KSα), a ketosynthase beta subunit or chain length factor (KSβ/CLF), and an acyl carrier protein (ACP). nih.gov This enzymatic complex catalyzes the sequential decarboxylative condensation of one starter unit (acetyl-CoA) and nine extender units (malonyl-CoA) to construct a linear decaketide chain. nih.gov

Once the full-length polyketide chain is assembled and remains tethered to the ACP, it undergoes a series of regiospecific cyclization and aromatization reactions catalyzed by associated enzymes encoded within the BGC. The biosynthesis of the tetracyclic intermediate, 4-demethyl-premithramycinone (4-DMPC), which is the common precursor to the aglycone of all aureolic acids, proceeds through a defined sequence of enzymatic steps. researchgate.netnih.gov

The cyclase/aromatase (putatively DurQ) catalyzes the cyclization of the first ring (C7–C12). nih.gov

A second cyclase (putatively DurY) is responsible for forming the second and third rings (C5–C14 and C3–C16). nih.gov

The formation of the fourth and final ring (C1–C18) is a more complex step requiring the coordinated action of an ATP-dependent acyl-CoA ligase (putatively DurL) and another cyclase (putatively DurX). nih.gov The resulting molecule, 4-DMPC, is the first stable tetracyclic aglycone intermediate in the pathway. nih.gov

Glycosyltransferase-Mediated Saccharide Chain Assembly

A defining feature of this compound is its extensive glycosylation, possessing both a disaccharide and a unique tetrasaccharide chain attached to the aglycone core. nih.gov This complex glycosylation pattern is assembled by a series of dedicated glycosyltransferases (GTs) that are highly specific for both the sugar donor and the acceptor substrate. The sugars found in this compound are D-olivose and D-oliose. nih.gov

The biosynthesis of these deoxysugars begins with glucose-1-phosphate and involves a series of enzymes that generate activated nucleotide diphosphate (B83284) (NDP)-sugar donors, such as TDP-D-olivose. researchgate.net These activated sugars are the substrates for the GTs. The assembly of the saccharide chains is a stepwise process, where each GT adds one sugar unit at a time. Given that this compound has six sugar units in total, it is predicted that its BGC encodes at least four distinct GTs (putatively DurGI, DurGII, DurGIII, and DurGIV), analogous to the mtm and cmm clusters, to construct the disaccharide and tetrasaccharide appendages. nih.govgoogle.com The sequence of glycosylation events is critical for the activity of the final compound and typically occurs after the initial formation of the aglycone.

Post-Polyketide Modifications in this compound Biosynthesis

Following the formation of the glycosylated tetracyclic intermediate, a series of tailoring reactions occur to yield the final, biologically active this compound molecule. These modifications are catalyzed by post-PKS enzymes and are crucial for the compound's structure and function.

One of the earliest post-PKS modifications is the methylation of the aglycone. In the biosynthesis of mithramycin, the enzyme MtmMI, an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase, catalyzes the methylation of the C4-hydroxyl group of 4-demethyl-premithramycinone (4DMPC) to form premithramycinone. nih.gov This step occurs before the attachment of the sugar chains. A homologous enzyme, putatively DurMI, is expected to perform the identical transformation in the this compound pathway, converting 4DMPC to its methylated counterpart, which then enters the glycosylation cascade.

Acylation, particularly acetylation, is a known tailoring reaction in the aureolic acid family. For instance, the biosynthesis of chromomycin A3 involves an acetyltransferase, CmmA, which adds acetyl groups to the sugar moieties. longdom.org However, based on the elucidated structure of this compound, it does not appear to be naturally acylated. nih.gov While chemo-enzymatic methods using lipases have been employed to create novel acylated derivatives of aureolic acids with modified activity, this specific modification is not a recognized step in the native biosynthetic pathway of this compound. researchgate.netresearchgate.net

Two final and critical enzymatic transformations convert the tetracyclic precursor into the mature tricyclic structure of this compound. google.com

Oxidative Ring Cleavage: The most significant transformation is the oxidative cleavage of the fourth ring of the tetracyclic intermediate. This reaction is catalyzed by a flavin-dependent Baeyer-Villiger monooxygenase, homologous to MtmOIV in the mithramycin pathway. google.com This enzyme inserts an oxygen atom into the carbon-carbon bond of the fourth ring, leading to its cleavage and the formation of the characteristic tricyclic core with a C3-pentyl side chain. This step is essential for the biological activity of all aureolic acids. researchgate.net

Side Chain Reduction: The final step in the biosynthesis is the reduction of a ketone on the newly formed C3-pentyl side chain. This reaction is catalyzed by a specific ketoreductase, homologous to MtmW from the mithramycin pathway, which uses NAD(P)H as a cofactor to reduce the keto group to a hydroxyl group, completing the synthesis of the aglycone portion of the final molecule. google.com

Comparative Biosynthetic Pathways with Other Aureolic Acids

The biosynthesis of aureolic acids provides a fascinating case study in the generation of structural diversity from a common molecular scaffold. The pathways for well-studied aureolic acids like mithramycin and chromomycin A3 serve as excellent models for understanding the biosynthesis of this compound. nih.govnih.gov

A pivotal and unifying step in the biosynthesis of all known aureolic acids is the formation of the tetracyclic intermediate, premithramycinone. nih.gov This core structure is assembled by a type II polyketide synthase (PKS) and subsequently modified by tailoring enzymes. The divergence in the final structures of different aureolic acids, including this compound, arises primarily from variations in the post-PKS tailoring steps, especially the glycosylation patterns. google.comasm.org

The biosynthetic gene clusters of mithramycin and chromomycin A3, while sharing homologous genes for the synthesis of the aglycone, exhibit significant differences in their genetic organization. nih.gov This suggests distinct evolutionary trajectories for these pathways. It is highly probable that the this compound BGC also contains a unique arrangement of genes, which dictates its specific chemical structure.

The key differences between the biosynthetic pathways of aureolic acids lie in the number and type of deoxysugar units attached to the aglycone, as well as other modifications like methylation and acylation. nih.govasm.org For instance, mithramycin contains a trisaccharide and a disaccharide composed of D-olivose, D-oliose, and D-mycarose. asm.org Chromomycin A3, on the other hand, possesses a trisaccharide and a disaccharide containing D-olivose, 4-O-acetyl-L-chromose B, and 4-O-acetyl-D-oliose. asm.org The unique oligosaccharide chains of this compound are therefore assembled by a specific set of glycosyltransferases and enzymes for sugar biosynthesis and modification encoded within its BGC. google.comasm.org

The table below provides a comparative overview of the key features of the biosynthetic pathways of this compound and other well-known aureolic acids. This comparison is based on the known structures of the final compounds and the detailed studies of the mithramycin and chromomycin A3 biosynthetic gene clusters.

| Feature | This compound | Mithramycin | Chromomycin A3 |

|---|---|---|---|

| Producing Organism | Actinoplanes durhamensis | Streptomyces argillaceus | Streptomyces griseus |

| Common Intermediate | Premithramycinone | Premithramycinone | Premithramycinone |

| Key Divergence Point | Glycosylation Pattern | Glycosylation Pattern | Glycosylation Pattern |

| Oligosaccharide Chains | Unique disaccharide and tetrasaccharide | Trisaccharide and disaccharide | Trisaccharide and disaccharide |

The genetic machinery responsible for these variations includes distinct sets of glycosyltransferases, sugar biosynthesis genes, and tailoring enzymes such as methyltransferases and acetyltransferases. nih.govasm.org For example, the chromomycin A3 BGC contains an acetyltransferase gene responsible for the acetylation of its sugar moieties, a feature absent in the mithramycin cluster. asm.org It is therefore hypothesized that the this compound BGC contains a unique combination of such genes that directs the synthesis of its specific oligosaccharide chains. Further sequencing and analysis of the Actinoplanes durhamensis genome and the this compound biosynthetic gene cluster are required to fully elucidate the precise enzymatic steps that lead to the formation of this potent aureolic acid antibiotic. smujo.id

Chemical Synthesis and Derivatization Strategies for Durhamycin a and Its Analogs

Total Synthesis Approaches to Durhamycin A

As of the latest available research, the total synthesis of this compound has not been fully reported. The primary strategy has been directed toward the independent, stereoselective synthesis of the aglycone core and the appended oligosaccharide units. nih.gov This convergent approach allows for the development of robust methods for constructing each complex fragment, which can later be combined to assemble the final molecule. This methodology is also well-suited for producing analogs by combining different variations of the synthesized aglycone and sugar moieties. nih.gov Significant progress has been made in developing a "third-generation" synthesis of the aureolic acid aglycone, specifically tailored to be more amenable to analog creation than previous routes used for molecules like olivomycin (B1226810) A. nih.gov

Stereoselective Synthesis of the this compound Aglycone Core

A key focus of the synthetic effort has been the stereoselective construction of a model aglycone that contains the characteristic C(3) polyoxygenated side chain of this compound. nih.gov

The synthesis of a model aglycone of this compound has been accomplished through a carefully designed multi-step sequence. nih.gov The core strategy involves several key transformations to build the complex, highly functionalized dihydronaphthalene system.

The main strategic steps include:

Diastereoselective Allylboration : This reaction is used to set a critical stereocenter in the C(3) side chain of the aglycone. nih.gov

Ring-Closing Metathesis (RCM) : This powerful reaction is employed to construct the central dihydronaphthalene ring from a linear diene precursor. nih.gov

Oxidation Sequence : Following the formation of the ring system, a keto-hydroxylation step is used to install the final acyloin unit, a key feature of the aglycone structure. nih.gov

The synthesis of the aglycone model begins with the preparation of key fragments through stereoselective reactions. The synthesis of a crucial allene (B1206475) intermediate starts from L-threonine. The process involves diazotization, protection of the resulting diol as a cyclopentylidene ketal, and subsequent coupling with N-methoxy-N-methylamine to yield a Weinreb amide. umich.edu

A pivotal step in the synthesis is a highly diastereoselective allylboration reaction between an aldehyde fragment and a chiral (Z)-δ-(alkoxyallyl)dialkylborane to produce the diene precursor for the RCM reaction. nih.gov This diene is then elaborated over several steps to form the complete aglycone model. nih.gov

The sequence to finalize the core structure includes the conversion of the diene to a xanthate, followed by a selective reduction using tributyltin hydride (Bu₃SnH). The resulting product undergoes RCM cyclization using a second-generation Grubbs catalyst to give the dihydronaphthalene ring. nih.govumich.edu Subsequent deprotection yields a key alcohol intermediate, which is then oxidized to complete the model acyloin. nih.gov

| Step | Reactant(s) | Key Reagents/Conditions | Product | Yield |

| 1 | Diene Precursor | 1. CS₂, MeI, NaH; 2. Bu₃SnH, Et₃B | Reduction Product | - |

| 2 | Reduction Product | 2nd Gen. Grubbs Catalyst, Ti(i-OPr)₄ | Dihydronaphthalene | - |

| 3 | Dihydronaphthalene | Activated Zinc | Alcohol Intermediate | 34% (over 3 steps) |

| 4 | Alcohol Intermediate | Dess-Martin Periodinane; OsO₄, NMO | Model Acyloin | - |

Table summarizing the key reaction sequence for the synthesis of the this compound model aglycone core. nih.govumich.edu

Synthesis of this compound's Oligosaccharide Units

The synthesis of the oligosaccharide chains of this compound is a significant challenge due to the presence of multiple 2,6-dideoxy sugars. The development of stereocontrolled methods to link these units is crucial for the total synthesis of the parent molecule and its analogs. nih.gov Highly stereoselective syntheses of functionalized precursors for both the tetrasaccharide and trisaccharide units found in this compound and B have been successfully developed. nih.govnih.gov These syntheses utilize 2-deoxy-2-iodopyranosyl donors to achieve high β-selectivity in the glycosidation reactions. nih.gov

A fully functionalized and activated precursor of the CDEF 2,6-dideoxy-β-tetrasaccharide unit of this compound has been synthesized. The key step in assembling this complex oligosaccharide is a glycosidation reaction between a trichloroacetimidate (B1259523) donor (imidate 5a) and an acetate (B1210297) acceptor (acetate 6b). This reaction proceeds with high efficiency to yield the desired tetrasaccharide. nih.gov

The CDE 2,6-dideoxy-trisaccharide unit has also been synthesized in a highly stereoselective manner. Initial attempts to couple a glycosyl donor with a diol acceptor resulted in a mixture of the desired product and a bis-glycosidation byproduct. nih.gov To circumvent this issue, the strategy was refined. The optimized key step involves the glycosidation of a selectively protected acetate acceptor (acetate 6b) with a trichloroacetimidate donor (imidate 5b), catalyzed by TBSOTf. This reaction provides the desired trisaccharide with excellent yield and high diastereoselectivity for the desired β-anomer. nih.gov

| Target Oligosaccharide | Glycosyl Donor | Glycosyl Acceptor | Key Reagents/Conditions | Yield | Selectivity (β:α) |

| Trisaccharide Precursor | Imidate 5b | Acetate 6b | TBSOTf, CH₂Cl₂, -78 °C | 86% | 93:7 |

| Tetrasaccharide Precursor | Imidate 5a | Acetate 6b | TBSOTf, CH₂Cl₂, -78 °C | 74% | - |

Table summarizing the key glycosidation reactions for the synthesis of this compound's oligosaccharide precursors. nih.gov

Glycosidation Strategies for Connecting Saccharide Moieties to the Aglycone

The chemical synthesis of this compound and its analogs presents a significant challenge, particularly in the stereoselective formation of the glycosidic linkages between the complex oligosaccharide chains and the aglycone core. The molecule features two distinct oligosaccharide units: a tetrasaccharide and a disaccharide, attached to the C-2 hydroxyl and C-6 phenol (B47542) of the aglycone, respectively. The development of effective glycosidation strategies is therefore crucial for the total synthesis and generation of novel analogs.

Research into the synthesis of the aureolic acid antibiotics, the family to which this compound belongs, has paved the way for various glycosidation approaches. Model studies have been instrumental in establishing reliable methods for forming the requisite 2-deoxy-β-glycosidic bonds. One such strategy involves the reaction of glucals with a naphthylsulfenate ester of a 2-hydroxytetralone model system. This reaction proceeds via a 2-thio-β-glycoside intermediate, which upon treatment with Raney nickel, yields the desired 2-deoxy-β-glycoside. rsc.org This method provides a foundational approach for coupling 2-deoxysugars to the acyloin hydroxyl group at the C-2 position of the aglycone.

For the total synthesis of this compound itself, the synthesis of functionalized precursors of the specific oligosaccharide chains is a critical prerequisite. nih.gov While the full details of the total synthesis of this compound are not extensively published, the strategies employed for related aureolic acid antibiotics, such as olivomycin A, provide a blueprint. These syntheses often rely on the use of glycosyl donors, such as glycosyl halides or trichloroacetimidates, activated by a suitable promoter to react with the hydroxyl groups of the aglycone or a growing saccharide chain. The choice of protecting groups on the sugar moieties, the nature of the glycosyl donor, and the reaction conditions are all critical factors in controlling the stereoselectivity of the newly formed glycosidic bond.

The table below summarizes key considerations and strategies for the glycosidation of this compound and related aureolic acid aglycones.

| Glycosidation Challenge | Key Strategies and Considerations |

| Stereocontrol | Use of participating protecting groups at C-2 of the glycosyl donor to favor 1,2-trans glycosidic linkages. For 2-deoxysugars, control of the anomeric center is more challenging and often relies on the specific combination of glycosyl donor, acceptor, and promoter. |

| Aglycone Reactivity | The phenolic hydroxyl at C-6 and the acyloin hydroxyl at C-2 have different reactivities, which can be exploited for sequential glycosylation. Protecting groups may be required on the aglycone to ensure regioselectivity. |

| Glycosyl Donor | Common donors include glycosyl halides, trichloroacetimidates, and thioglycosides. The choice of donor affects the reactivity and the conditions required for activation. |

| Promoter | Promoters such as silver triflate, trimethylsilyl (B98337) triflate (TMSOTf), or N-iodosuccinimide (NIS) are used to activate the glycosyl donor. |

Chemical Modification and Semisynthesis of this compound Derivatives

The unique biological activity of this compound, particularly its potent inhibition of HIV Tat transactivation with low cytotoxicity, has spurred interest in the design and synthesis of derivatives to explore structure-activity relationships (SAR) and develop new therapeutic agents. nih.gov Chemical modification and semisynthesis efforts have focused on the aglycone, the saccharide chains, and the creation of hybrid structures.

Design and Synthesis of Aglycone Analogs

The aglycone of this compound is a key structural component, and modifications to this moiety can have a significant impact on biological activity. The design of aglycone analogs is often guided by the desire to simplify the structure for easier synthesis, improve metabolic stability, or modulate the interaction with its biological target.

Synthetic routes to the this compound aglycone core have been developed to be amenable to analog synthesis. nih.gov A stereoselective synthesis of a model this compound aglycone has been reported, with key steps including a diastereoselective allylboration, a selective tributyltin hydride reduction, a ring-closing metathesis (RCM) cyclization, and a potassium permanganate-mediated keto-hydroxylation. nih.gov This synthetic strategy allows for the introduction of modifications at various positions of the aglycone.

The following table outlines some of the key synthetic reactions used in the construction of the this compound model aglycone, which can be adapted for the synthesis of analogs.

| Reaction | Purpose in Aglycone Synthesis |

| Diastereoselective Allylboration | Sets the stereochemistry of the side chain at C-3. |

| Ring-Closing Metathesis (RCM) | Forms the dihydronaphthalene ring system of the aglycone core. |

| Keto-hydroxylation | Installs the acyloin functionality at C-1 and C-2. |

By modifying the building blocks used in this synthesis, a variety of aglycone analogs can be generated. For example, altering the side chain attached at C-3 or modifying the substitution pattern on the aromatic ring could lead to new derivatives with potentially improved properties.

Creation of Modified Saccharide Chain Derivatives

The extensive glycosylation of this compound, with its unique tetrasaccharide and disaccharide chains, is known to be crucial for its biological activity. nih.gov Therefore, the creation of derivatives with modified saccharide chains is a promising strategy for modulating its therapeutic profile. While specific chemical modifications of the this compound saccharide chains are not widely reported, research on the closely related aureolic acid antibiotic, mithramycin, provides valuable insights into the possibilities.

One powerful approach for generating modified saccharide chains is through biosynthetic engineering. In the mithramycin producer, Streptomyces argillaceus, inactivation of genes involved in the biosynthesis of the deoxysugar moieties has led to the production of novel analogs. nih.gov For instance, inactivation of the mtmC gene, which encodes a C-methyltransferase, resulted in compounds lacking the terminal D-mycarose sugar and possessing a 4-ketosugar in its place. nih.gov Similarly, inactivation of the mtmTIII gene, a ketoreductase, led to a derivative with a 4-keto-D-mycarose moiety. nih.gov These studies demonstrate that targeted gene inactivation can be a powerful tool for creating a library of analogs with modified saccharide chains.

The table below summarizes the results of gene inactivation studies in mithramycin biosynthesis, which could be applied to this compound.

| Inactivated Gene | Enzyme Function | Resulting Modification to Saccharide Chain |

| mtmC | C-methyltransferase | Lack of terminal D-mycarose and presence of a 4-ketosugar. nih.gov |

| mtmTIII | Ketoreductase | Formation of a 4-keto-D-mycarose moiety. nih.gov |

These biosynthetic approaches highlight the potential for generating novel this compound derivatives with altered sugar chains, which could exhibit different biological activities or improved pharmacological properties.

Hybrid Compounds and Chimeric Structures

The creation of hybrid compounds and chimeric structures represents an innovative approach to drug discovery, combining the structural features of different molecules to generate novel bioactivity. In the context of aureolic acid antibiotics, biosynthetic engineering has been successfully employed to create hybrid compounds. nih.gov

By expressing biosynthetic genes from other aromatic polyketide pathways in the mithramycin producer strain, novel hybrid compounds have been isolated. nih.gov This approach, known as combinatorial biosynthesis, allows for the mixing and matching of biosynthetic enzymes to create structures that are not produced naturally. This strategy could be applied to the this compound producer, Actinoplanes durhamensis, to generate novel hybrid molecules.

Furthermore, the modular nature of the polyketide synthase (PKS) and glycosyltransferase enzymes involved in aureolic acid biosynthesis offers the potential to create chimeric structures by swapping domains or entire modules between different biosynthetic pathways. This could lead to the generation of this compound analogs with altered aglycone backbones or novel glycosylation patterns. semanticscholar.org

The principles of creating hybrid and chimeric structures in the aureolic acid family are summarized in the table below.

| Approach | Description | Potential Outcome for this compound |

| Combinatorial Biosynthesis | Heterologous expression of biosynthetic genes from other pathways in the this compound producer. nih.gov | Novel hybrid compounds combining structural features of this compound and other natural products. |

| Chimeric Enzymes | Genetic engineering of the PKS or glycosyltransferase enzymes to alter their substrate specificity or product outcome. | This compound analogs with modified aglycone structures or altered saccharide chains. |

These advanced biosynthetic and genetic engineering techniques open up exciting possibilities for the creation of a diverse range of this compound-based hybrid and chimeric compounds with potentially novel and improved therapeutic properties.

Biological Activities and Molecular Mechanisms of Durhamycin a

Mechanism of HIV Tat Transactivation Inhibition by Durhamycin A

The replication of HIV-1 is critically dependent on the viral regulatory protein known as Tat (Trans-Activator of Transcription). nih.govnih.gov Tat dramatically enhances the rate of viral gene expression by binding to an RNA element called the trans-activation response (TAR) element, which is located at the 5' end of all nascent viral transcripts. nih.gov this compound has been identified as a powerful inhibitor of this Tat-mediated transactivation process, exhibiting its effect at nanomolar concentrations. nih.gov

Inhibitory Potency of this compound against HIV Tat Transactivation

| Compound | Target | Activity (IC50) | Reference |

|---|---|---|---|

| This compound | HIV Tat Transactivation | 4.8 nM | nih.gov |

The primary mechanism by which this compound impedes HIV replication is through its interference with the function of the Tat protein. longdom.orgnih.gov The Tat protein contains a basic, arginine-rich domain that is essential for its function, including binding to the TAR RNA element and localizing to the nucleus. frontiersin.org While the precise binding site of this compound is an area of ongoing research, evidence suggests that inhibitors of this nature can function by directly interacting with Tat. For instance, another Tat inhibitor, didehydro-cortistatin A (dCA), has been shown to bind specifically to the basic domain of the Tat protein. mdpi.com By analogy, it is proposed that this compound may also interfere with the structural integrity or binding capacity of Tat, preventing it from effectively engaging with its molecular partners required for transcription.

In the absence of Tat, HIV transcription initiated by the host's RNA polymerase II is often inefficient and terminates prematurely. nih.gov Tat overcomes this by recruiting a crucial cellular complex, the positive transcription elongation factor b (P-TEFb), to the TAR RNA element. nih.gov This recruitment leads to the phosphorylation of the C-terminal domain of RNA polymerase II, transforming it into a highly processive enzyme capable of generating full-length viral transcripts. frontiersin.org

This compound's inhibition of Tat transactivation effectively disrupts this sequence of events. nih.govvirosin.orgvirosin.org By incapacitating the Tat protein, this compound prevents the efficient recruitment of P-TEFb to the viral promoter. nih.gov This leads to a significant reduction in the synthesis of full-length viral RNA, thereby suppressing the production of new viral proteins and progeny virions. longdom.orgnih.gov This targeted disruption of a critical step in viral gene expression underscores its potency as an antiviral agent. virosin.org

Studies on Tat inhibitors aim to identify compounds that specifically block viral replication without causing broad cellular toxicity. virosin.org The mechanism of this compound, which targets a viral regulatory process, suggests a high degree of specificity. nih.govvirosin.org Research on various inhibitors of the HIV replication cycle has shown that compounds can target different stages, such as entry, reverse transcription, integration, or protease-mediated maturation. virosin.orgnih.gov this compound's activity is focused on the transcriptional stage, which is governed by the virus-specific Tat-TAR interaction. nih.govvirosin.org This specificity is advantageous, as it targets a process unique to the virus, potentially minimizing off-target effects on host cellular functions. mdpi.com The potent IC50 value of 4.8 nM for Tat transactivation inhibition highlights its specific and powerful action against this particular step in the HIV life cycle. nih.gov

In Vitro Antifungal Activity and Associated Mechanisms

This compound was first identified as an antibiotic produced by the soil isolate Streptomyces durhamensis due to its notable antifungal properties. longdom.orgnih.govnih.gov Early studies characterized it as a pentaene antifungal antibiotic that was active against a variety of fungi pathogenic to humans and animals. nih.govresearchgate.net

The antimicrobial spectrum detailed in its initial discovery highlighted its efficacy against numerous fungal species. nih.govresearchgate.net However, while its discovery was rooted in its antifungal capabilities, much of the subsequent detailed mechanistic research has focused on its other biological activities, such as its antiviral and antitumor potential. ontosight.ai

The general mechanism for pentaene antifungal antibiotics involves binding to ergosterol, a key component of the fungal cell membrane. This binding disrupts the integrity of the membrane, leading to the formation of pores or channels. This disruption causes leakage of essential intracellular components, such as ions and small organic molecules, ultimately resulting in fungal cell death. While Durhamycin was classified as a pentaene, specific studies detailing the precise molecular interactions and the full extent of its antifungal mechanism are less prevalent in recent literature compared to its other bioactivities.

| Fungal Pathogen | Activity Status | Reference |

| Various pathogenic fungi | Active | nih.govresearchgate.net |

| Yeasts | Active | unipd.it |

| Molds | Active | unipd.it |

| Dermatophytes | Active | unipd.it |

Investigation of Other Reported Biological Activities and Their Molecular Basis

Beyond its antifungal effects, this compound exhibits other significant biological activities, primarily anti-Gram-positive bacterial activity and potent antiviral activity.

Anti-Gram-Positive Bacterial Activity

Like other aureolic acid antibiotics, this compound is effective against Gram-positive bacteria. longdom.orgnih.gov The molecular basis for this activity is directly linked to its DNA binding mechanism. Gram-positive bacteria have genomes that can be rich in GC content, providing ample targets for this compound. By binding to these GC-rich sequences in the bacterial DNA, this compound inhibits essential cellular processes such as replication and, most critically, transcription. nih.gov This inhibition prevents the synthesis of necessary proteins, thereby halting bacterial growth and proliferation. Aureolic acids are generally not effective against Gram-negative bacteria, a trait that is consistent with this compound. nih.gov

Anti-HIV Activity

A significant and extensively studied activity of this compound is its function as a potent inhibitor of HIV Tat (trans-activator of transcription) transactivation. nih.govacs.orgacs.org Tat is a regulatory protein essential for HIV-1 replication; it dramatically increases the rate of viral gene transcription. acs.orgacs.org this compound was identified as a powerful inhibitor of this process, with studies reporting an IC50 (half-maximal inhibitory concentration) in the nanomolar range (4.8 nM). nih.govacs.org

The molecular mechanism of this anti-HIV activity is also rooted in its ability to bind DNA. By targeting GC-rich sequences within the HIV-1 promoter region (the Long Terminal Repeat, or LTR), this compound can block the binding or function of host cell transcription factors that are co-opted by the Tat protein. This interference with the transcriptional machinery effectively shuts down Tat-dependent viral gene expression, thus inhibiting viral replication. acs.orgacs.org This makes this compound a subject of interest in the development of novel anti-HIV therapeutics. nih.gov

| Activity | Molecular Basis | Target Organism/System |

| Anti-Gram-Positive Bacterial | Inhibition of DNA transcription by binding to GC-rich sequences. nih.gov | Gram-positive bacteria (e.g., Bacillus subtilis). nih.gov |

| Anti-HIV | Potent inhibition of Tat-mediated transactivation (IC50 = 4.8 nM). nih.govacs.org | Human Immunodeficiency Virus (HIV-1). nih.govacs.org |

Structure Activity Relationship Sar Studies of Durhamycin a and Its Analogs

Influence of Aglycone Substituents on Biological Activities

The aglycone of the aureolic acid family, including Durhamycin A, consists of a tricyclic aromatic core. mdpi.comhbni.ac.innih.gov While this core is largely conserved across the family, variations in the substituents attached to it, particularly at the C-3 and C-7 positions, can significantly modulate biological activity. nih.govgoogle.com The aglycone of different family members typically only differs in the nature of the C(7) substituent and the C(3) polyoxygenated side chain. mdpi.comnih.gov

Research on related aureolic acids has provided insight into the role of these substituents. For example, modifications to the C-3 side chain of mithramycin, a close relative of this compound, led to an analog (mithramycin SK) with the same DNA binding specificity but a lower binding affinity. acs.org Similarly, chemical modification of the aglycone side chain in olivomycin (B1226810) A has been shown to produce derivatives with altered antitumor activity. longdom.org

Impact of Saccharide Chain Length and Composition on Molecular Mechanisms

A defining feature of this compound, which distinguishes it from other well-studied aureolic acids like mithramycin and chromomycin (B10761888) A3, is its unique glycosylation pattern. nih.govnih.gov this compound possesses a tetrasaccharide chain and a disaccharide chain attached to its aglycone, a feature previously unknown in this antibiotic family. nih.govebi.ac.uk In contrast, other members typically have di- and trisaccharide chains. nih.govnih.gov

The profound impact of this specific saccharide composition is evident when comparing the anti-HIV activity of this compound with its naturally occurring analogs. This compound is a potent inhibitor of HIV Tat transactivation with an IC₅₀ value of 4.8 nM. nih.gov In contrast, Durhamycin B, which has a different sugar composition, is ten times less potent with an IC₅₀ of 48 nM. nih.gov Other analogs and the aglycone alone are even less active, demonstrating a clear correlation between the length and composition of the saccharide chains and the compound's anti-HIV potency. nih.gov This highlights that the unique tetrasaccharide-disaccharide arrangement is essential for the potent and specific biological activity of this compound. nih.govlongdom.org

| Compound | Saccharide Composition | IC₅₀ (nM) |

|---|---|---|

| This compound | Tetrasaccharide and Disaccharide | 4.8 |

| Durhamycin B | Not specified, but different from A | 48 |

| Aglycone | None | Less potent than glycosylated forms |

Role of Specific Sugar Moieties in Bioactivity and DNA Binding

The oligosaccharide chains of aureolic acids are not merely passive appendages; they play an active and critical role in the molecule's interaction with its biological targets, most notably DNA. nih.govgoogle.com These compounds bind to the minor groove of DNA, particularly in GC-rich regions, an interaction that is stabilized by the sugar moieties. longdom.orgscielo.brresearchgate.net

Studies on chromomycin A3, a related compound, reveal that different parts of the sugar chains have distinct roles. Some sugar moieties interact directly with the residues of the DNA minor groove, while others interact with the phosphate (B84403) backbone. scielo.br The specific structure and modifications of the sugars, such as the presence of acetyl and methyl groups, can make the oligosaccharides less flexible. researchgate.net This rigidity can, in turn, induce a higher degree of DNA-sequence specificity and lead to a more stable binding complex within the minor groove. researchgate.net

Although the precise interactions of this compound's unique tetrasaccharide have not been as extensively detailed as those of chromomycin or mithramycin, its distinct biological profile—potent anti-HIV activity versus the primary antitumor activity of other family members—strongly suggests that its specific sugar composition dictates its molecular target recognition and mechanism of action. nih.govlongdom.orgnih.gov The deoxysugars are considered essential for stabilizing the drug-DNA complex, and their unique arrangement in this compound is likely responsible for its potent inhibition of HIV Tat transactivation. researchgate.net

Stereochemical Requirements for Observed Biological Mechanisms

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a fundamental factor governing biological activity, as molecular recognition between a drug and its target is highly dependent on a precise spatial fit. solubilityofthings.comlongdom.org The biological mechanisms of this compound are subject to stringent stereochemical requirements.

The critical nature of its stereochemistry is underscored by the complex, stereoselective synthetic routes developed by chemists to produce the this compound aglycone. nih.govwiley-vch.de These synthetic strategies place a heavy emphasis on controlling the specific 3D arrangement of atoms. For example, key steps in the synthesis include highly diastereoselective reactions to establish the correct configuration of hydroxyl groups and the specific trans-relationship between substituents on the core ring structure. nih.gov The significant effort invested in achieving the exact, naturally occurring stereochemistry highlights its non-negotiable role in the molecule's function. nih.gov Any deviation in the spatial orientation of the key functional groups on either the aglycone or the intricate sugar chains would likely disrupt the precise interactions required for DNA binding and potent biological activity, rendering the molecule ineffective.

Advanced Analytical Methodologies for Durhamycin a Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique in the study of Durhamycin A and other aureolic acid antibiotics. Its high resolution and sensitivity are indispensable for both the initial isolation of the compound from fermentation broths and the subsequent assessment of its purity. In the discovery of new aureolic acid antibiotics, preparative HPLC is often employed to separate individual components from a complex mixture produced by the host microorganism, such as Streptomyces aburaviensis. nih.gov

For purity assessment, analytical HPLC is utilized to ensure that a sample of this compound is free from contaminants, including closely related structural analogues that may have been co-produced. The development of a robust HPLC method would involve the optimization of several parameters to achieve baseline separation of this compound from any impurities.

Table 1: Key Parameters for HPLC Method Development for this compound

| Parameter | Description | Typical Conditions for Aureolic Acids |

| Stationary Phase | The solid support within the column that interacts with the analyte. | Reverse-phase columns (e.g., C18) are commonly used for the separation of moderately polar compounds like this compound. |

| Mobile Phase | The solvent that carries the analyte through the column. | A gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. |

| Flow Rate | The speed at which the mobile phase moves through the column. | Typically in the range of 0.5-1.5 mL/min for analytical columns. |

| Detection | The method used to visualize the analyte as it elutes from the column. | UV-Vis detection is common, as the chromophore of the aureolic acid aglycone absorbs light in the visible range (around 420 nm). rsc.org |

The purity of a this compound sample is typically determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total peak area.

Mass Spectrometry (MS) Techniques for Metabolite Profiling and Derivatization Analysis

Mass spectrometry (MS) is a powerful tool for the analysis of this compound, providing precise mass measurements that are critical for structural elucidation and metabolite identification. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of this compound and its analogues. Tandem mass spectrometry (MS/MS) was instrumental in the initial structural characterization of this compound, allowing for the fragmentation of the molecule and the identification of its constituent sugar moieties and aglycone. nih.gov

In the broader context of this compound research, MS techniques are vital for metabolite profiling. This involves the analysis of extracts from the producing organism to identify biosynthetic intermediates and related compounds. This information is crucial for understanding the biosynthetic pathway of this compound.

Derivatization, the chemical modification of a compound to enhance its analytical properties, can be coupled with MS analysis. While specific derivatization strategies for this compound are not widely reported, this approach could be employed to improve its ionization efficiency or to introduce specific fragmentation patterns that would aid in its characterization.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR) for Detailed Structural and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of complex molecules like this compound in solution. One-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of the protons and carbons in the molecule. However, for a molecule of this complexity, two-dimensional (2D) NMR techniques are essential to piece together the full structure. nih.gov

Table 2: Application of 2D NMR Techniques in the Structural Elucidation of this compound

| 2D NMR Experiment | Information Gained | Relevance to this compound |

| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other, typically through two or three bonds. | Used to establish the spin systems within each sugar residue and the aglycone. |

| TOCSY (Total Correlation Spectroscopy) | Reveals correlations between all protons within a spin system, not just those that are directly coupled. | Helpful in identifying all the protons belonging to a particular sugar unit. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates each proton with the carbon to which it is directly attached. | Assigns the carbon signals based on the already assigned proton signals. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are separated by two or three bonds. | Crucial for connecting the different structural fragments, such as linking the sugar units to each other and to the aglycone. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Indicates which protons are close to each other in space, regardless of whether they are bonded. | Provides information about the three-dimensional conformation and the stereochemistry of the glycosidic linkages. |

While solution-state NMR provides information about the structure of this compound in a solvent, solid-state NMR (ssNMR) has the potential to provide insights into its structure and dynamics in a solid or membrane-bound state. nih.govuu.nl Although specific ssNMR studies on this compound have not been reported, this technique could be invaluable for understanding how the molecule interacts with its biological targets, such as membranes or DNA, in a more physiologically relevant environment. nih.govfrontiersin.org

X-ray Crystallography for Three-Dimensional Structure Determination (if available)

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. This technique requires the molecule to be in a crystalline form. While a crystal structure for this compound itself has not been reported in the available literature, X-ray crystallography has been successfully applied to analogues of the related aureolic acid antibiotic, mithramycin, in complex with DNA. researchgate.netnih.gov

These studies have provided invaluable atomic-level insights into how these molecules bind to the minor groove of DNA. researchgate.netnih.gov Should a suitable crystal of this compound be obtained, either alone or in complex with a biological target, X-ray crystallography could provide a definitive three-dimensional structure. This would be instrumental in understanding its mechanism of action and in guiding the rational design of new analogues with improved properties. The primary limitation of this technique is the challenge of obtaining high-quality crystals, which can be a significant bottleneck for complex and flexible molecules like this compound. frontiersin.org

Spectrophotometric and Fluorescence-Based Assays for Interaction Studies

Spectrophotometric and fluorescence-based assays are powerful tools for studying the interactions of this compound with its biological targets in solution. These techniques are often used to determine binding affinities, stoichiometries, and to probe the conformational changes that occur upon binding.

For aureolic acid antibiotics, which are known to interact with DNA, these methods have been particularly informative. nih.gov The binding of these compounds to DNA in the presence of divalent cations like Mg²⁺ can be monitored by changes in the UV-visible absorption spectrum. nih.gov

Fluorescence spectroscopy can also be employed to study these interactions. For instance, the intrinsic fluorescence of tryptophan residues in a target protein can be quenched upon the binding of a ligand like this compound, providing a means to quantify the binding interaction. nih.gov Alternatively, the fluorescent properties of this compound itself, or a fluorescently labeled analogue, could be used to monitor its binding to a non-fluorescent target. scirp.org These assays are generally rapid, sensitive, and can be performed with small amounts of material, making them suitable for high-throughput screening of potential binding partners or inhibitors of the interaction. nih.govfrontiersin.org

Computational Chemistry and Molecular Modeling for Prediction of Binding and Reactivity

Computational chemistry and molecular modeling offer a powerful in silico approach to complement experimental studies of this compound. These methods can be used to predict the three-dimensional structure of the molecule, to simulate its interactions with biological targets, and to predict its reactivity.

Molecular docking is a computational technique that can be used to predict the preferred binding orientation of this compound to a target molecule, such as a protein or a DNA sequence. nih.gov This can provide valuable insights into the specific interactions that stabilize the complex. For instance, docking studies with the related compound mithramycin have helped to elucidate its binding to DNA and its interaction with transcription factors. nih.gov

Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the this compound-target complex over time. nih.gov This can reveal conformational changes and provide a more detailed understanding of the stability and thermodynamics of the interaction. Theoretical studies on the binding of mithramycin to DNA have been used to analyze the thermodynamics of this interaction. tandfonline.com

These computational approaches can be particularly useful in the absence of experimental structures from X-ray crystallography or NMR. They can guide the design of new experiments and contribute to the development of novel this compound analogues with enhanced activity or selectivity. nih.gov

Future Research Directions and Unexplored Avenues for Durhamycin a

Elucidation of Full Biosynthetic Pathway Enzymes and Mechanisms

A foundational step for leveraging Durhamycin A is the complete characterization of its biosynthetic gene cluster (BGC) in the producing organism, Streptomyces durhamensis. longdom.org Aureolic acids are synthesized by Type II polyketide synthase (PKS) systems, which build the tricyclic aglycone core, followed by extensive tailoring modifications, most notably glycosylation. cjnmcpu.comresearchgate.net

This compound is distinguished by its unique sugar composition: a disaccharide and a tetrasaccharide chain attached to the aglycone, a feature not previously seen in this family. nih.gov This implies the existence of a unique set of tailoring enzymes, including specific glycosyltransferases capable of assembling this complex structure. Identifying and characterizing these enzymes—including the PKS, glycosyltransferases, methyltransferases, and oxidoreductases—is a primary goal. The well-studied biosynthetic pathway of the related aureolic acid, mithramycin, serves as a valuable roadmap for this endeavor, suggesting the classes of enzymes likely to be involved. acs.org

Table 1: Representative Enzyme Classes in Aureolic Acid Biosynthesis (Based on Mithramycin Pathway)

| Enzyme Class | Function | Example from Mithramycin Pathway |

|---|---|---|

| Type II Polyketide Synthase (PKS) | Assembles the polyketide backbone of the aglycone. | Mtm PKS |

| Glycosyltransferase (GT) | Transfers sugar moieties to the aglycone or growing sugar chain. | MtmGIII, MtmGIV |

| Ketoreductase | Reduces keto groups on the sugar or aglycone. | MtmC (bifunctional) |

| Methyltransferase (MT) | Adds methyl groups to the sugar or aglycone. | MtmC (bifunctional) |

| Regulatory Proteins | Control the expression of the biosynthetic gene cluster. | MtmR |

Future research will involve sequencing the S. durhamensis genome, identifying the this compound BGC using bioinformatics tools like antiSMASH, and then functionally characterizing the enzymes through gene inactivation and heterologous expression. plos.orgnih.govnih.gov This knowledge is crucial for the bioengineering strategies outlined below.

Chemoenzymatic Synthesis of Novel this compound Analogs

Chemoenzymatic synthesis, which combines the flexibility of chemical synthesis with the selectivity of enzymatic reactions, offers a powerful route to novel this compound analogs. pku.edu.cnchemrxiv.orgnih.gov While the total chemical synthesis of components of this compound has been explored, a purely synthetic approach is often long and complex. longdom.org A chemoenzymatic strategy could overcome these hurdles.

This approach would involve the chemical synthesis of modified aglycone precursors or unnatural sugar donors. These synthetic building blocks could then be fed to purified enzymes from the this compound biosynthetic pathway (once identified) or to engineered microbes. For instance, isolated glycosyltransferases could be used to attach synthetic sugar analogs to the this compound core, or late-stage tailoring enzymes could modify a chemically synthesized scaffold. researchgate.net This strategy allows for the precise and modular creation of analogs that would be difficult to achieve through purely chemical or biological methods, facilitating detailed structure-activity relationship (SAR) studies. pku.edu.cnchemrxiv.org

Development of Engineered Biosynthetic Pathways for Diversification

The knowledge gained from elucidating the this compound BGC will directly enable the use of engineered biosynthesis to generate a library of novel analogs. This approach, often called combinatorial biosynthesis, has been successfully applied to other aureolic acids like mithramycin to produce "mithralogs" with improved bioactivity. longdom.orgacs.org

Key strategies for diversification include:

Altering Glycosylation: The sugar chains of aureolic acids are critical for their DNA binding and biological activity. researchgate.net By inactivating or swapping the native glycosyltransferases in the this compound pathway with those from other BGCs, the sugar decorations can be altered to create novel glycovariants. acs.org

Aglycone Modification: Genes responsible for tailoring the aglycone core (e.g., methyltransferases, oxidoreductases) can be deleted or modified to produce analogs with different substitution patterns. cjnmcpu.com

Heterologous Expression: The entire this compound BGC can be cloned and expressed in a more genetically tractable host strain, such as Streptomyces lividans. acs.org This "clean" host allows for easier genetic manipulation and potentially higher production yields, streamlining the generation and testing of new derivatives.

These engineered pathways provide a sustainable and efficient platform for producing this compound analogs with potentially enhanced potency, reduced toxicity, or novel mechanisms of action.

Exploration of Additional Molecular Targets Beyond HIV Tat Transactivation

While this compound is a highly potent inhibitor of HIV Tat-mediated transactivation (IC₅₀ = 4.8 nM), this is likely not its only mode of action. nih.gov The broader family of aureolic acids exerts its potent antitumor and antibacterial effects by binding as a dimer with a magnesium ion to the minor groove of GC-rich DNA sequences, thereby inhibiting transcription. longdom.orgresearchgate.net This fundamental mechanism suggests that this compound possesses a wider range of potential molecular targets.

Future research should explore:

Antitumor Activity: Given the known anticancer properties of mithramycin and chromomycin (B10761888) A3, this compound should be systematically evaluated against a panel of cancer cell lines. longdom.org Its unique structure may lead to a different DNA-binding specificity or an improved therapeutic index.

Transcription Factor Inhibition: The binding of aureolic acids to GC-rich promoter regions can block the binding of essential transcription factors. For example, chromomycin has been shown to inhibit the transcription factor Sp1. researchgate.net Investigating this compound's effect on Sp1 and other key transcription factors (e.g., c-Myc) implicated in cancer is a promising avenue.

Antibacterial and Antifungal Activity: this compound was originally discovered from Streptomyces durhamensis and noted as an antifungal, although this early report may have referred to a co-metabolite. longdom.org The established activity of aureolic acids against Gram-positive bacteria warrants a thorough investigation of this compound's antibacterial spectrum, especially against drug-resistant pathogens like MRSA. doria.fi

Table 2: Known and Potential Molecular Targets for this compound

| Target Class | Specific Target/Process | Associated Activity | Status for this compound |

|---|---|---|---|

| Viral Protein | HIV-1 Tat | Antiviral (HIV) | Confirmed, Potent Inhibitor nih.gov |

| Nucleic Acid | GC-Rich DNA Minor Groove | Antitumor, Antibacterial | Inferred from family activity researchgate.net |

| Transcription Factor | Sp1, c-Myc, etc. | Antitumor | Potential (Inferred from family activity) researchgate.net |

| Bacterial Processes | DNA Replication/Transcription | Antibacterial (Gram-positive) | Potential (Inferred from family activity) doria.fi |

Investigation of Resistance Mechanisms at the Molecular Level

As with any potent bioactive compound, understanding potential resistance mechanisms is critical for future therapeutic development. For this compound, resistance could emerge in different contexts.

Antiviral Resistance: In the context of HIV, resistance to inhibitors often arises from mutations in the drug's direct target. Therefore, studies should investigate whether mutations in the HIV Tat protein or its RNA binding partner, the TAR element, can confer resistance to this compound. google.com This can be tested through in vitro selection experiments with the virus under drug pressure.

Anticancer Resistance: Resistance to DNA-binding antitumor agents can be complex. However, some aureolic acids have been shown to down-regulate the expression of multidrug resistance proteins like MDR1, suggesting they may be able to circumvent or even reverse certain types of drug resistance. researchgate.net It is crucial to investigate whether cancer cells can develop resistance to this compound and to elucidate the molecular basis of that resistance, which could involve altered drug efflux, changes in DNA repair pathways, or modifications to chromatin structure.

Antibacterial Resistance: For bacteria, resistance to aureolic acids is often attributed to poor cell permeability, particularly in Gram-negative species. doria.fi In Gram-positive bacteria, potential resistance mechanisms could involve the evolution of specific efflux pumps or modifications of the cell envelope. Studies on multi-step resistance development in strains like S. aureus would be highly informative. doria.fi

A proactive investigation into these potential resistance pathways will be essential for guiding the development of robust this compound-based therapeutic strategies.

Q & A